molecular formula C10H15N3O3 B2545199 N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE CAS No. 1796987-95-5

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE

Cat. No.: B2545199
CAS No.: 1796987-95-5
M. Wt: 225.248
InChI Key: SWIWXXWJAUBFJN-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy groups at positions 2 and 4, and a butanamide group at position 5. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE typically involves the reaction of 2,4-dimethoxypyrimidine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or aminated pyrimidine derivatives.

Scientific Research Applications

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE involves its interaction with specific molecular targets. The methoxy groups and the butanamide moiety can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxypyrimidine: Lacks the butanamide group but shares the pyrimidine core structure.

    Butanamide: Lacks the pyrimidine ring but contains the butanamide moiety.

    N-(2,6-Dimethoxypyrimidin-5-yl)butanamide: Similar structure with different substitution pattern on the pyrimidine ring.

Uniqueness

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the butanamide group. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Biological Activity

N-(2,4-Dimethoxypyrimidin-5-yl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including research findings, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives are known for their diverse biological activities, including antiviral , antimicrobial , anti-inflammatory , and antitumor effects. The structure of pyrimidine, which is a basic component of nucleic acids, lends itself to various modifications that can enhance its therapeutic properties. Recent studies have focused on synthesizing new pyrimidine derivatives to explore their potential in treating various diseases.

Synthesis and Characterization

The synthesis of this compound typically involves the modification of pyrimidine rings with substituents that can enhance biological activity. The methoxy groups at positions 2 and 4 are particularly significant as they influence the compound's lipophilicity and ability to interact with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives against HIV-1. For instance, compounds similar to this compound have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds exhibit significant potency against various NNRTI-resistant mutations, highlighting their potential as therapeutic agents for HIV treatment .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, compounds with similar structural features demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess significant anti-inflammatory activity.

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has been widely documented. Studies have shown that modifications to the pyrimidine structure can enhance activity against various pathogens. For instance, derivatives with specific substituents have exhibited potent antimicrobial effects in vitro . The exact mechanism often involves interference with microbial DNA synthesis or enzyme inhibition.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Positioning : The placement of methoxy groups at positions 2 and 4 significantly affects lipophilicity and receptor binding.
  • Chain Length : The butanamide chain length plays a role in pharmacokinetics and bioavailability.
  • Electronic Properties : Electron-donating or withdrawing groups can modulate the reactivity and interaction with biological targets.

Case Studies

  • HIV Inhibition : A study involving novel pyrimidine derivatives demonstrated that certain modifications led to enhanced potency against HIV strains resistant to first-generation NNRTIs. These findings underscore the importance of structural diversity in developing effective antiviral agents .
  • Anti-inflammatory Assessment : In vivo studies using carrageenan-induced paw edema models showed that compounds related to this compound exhibited significant reductions in inflammation markers compared to controls .

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-4-5-8(14)12-7-6-11-10(16-3)13-9(7)15-2/h6H,4-5H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIWXXWJAUBFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CN=C(N=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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